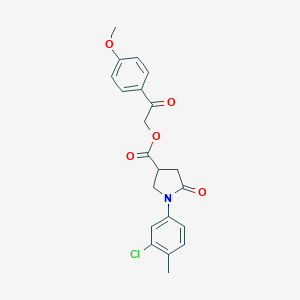
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has shown promise in scientific research applications.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes involved in the inflammatory and cancer pathways.
Biochemical and Physiological Effects
Studies have shown that 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate can reduce inflammation and inhibit the growth of cancer cells in vitro. Additionally, it has been shown to have a low toxicity profile, indicating that it may be safe for use in humans.
実験室実験の利点と制限
One advantage of using 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its low toxicity profile, which allows for higher doses to be used without harming cells or animals. However, one limitation is the lack of knowledge regarding its mechanism of action, which may make it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for research on 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory bowel disease. Additionally, more studies are needed to determine its efficacy as an anti-cancer agent and to identify the specific pathways it targets. Finally, research could focus on developing more efficient synthesis methods for this compound to make it more accessible for scientific research.
合成法
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(3-chloro-4-methylphenyl)-5-oxo-2-pyrrolidinecarboxylic acid with 4-methoxyphenylacetic acid in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). This reaction yields the desired compound, which can be purified through various methods such as column chromatography.
科学的研究の応用
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been studied for its potential as a therapeutic agent for various diseases. For example, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory bowel disease. Additionally, it has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of certain cancer cells.
特性
製品名 |
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H20ClNO5 |
分子量 |
401.8 g/mol |
IUPAC名 |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H20ClNO5/c1-13-3-6-16(10-18(13)22)23-11-15(9-20(23)25)21(26)28-12-19(24)14-4-7-17(27-2)8-5-14/h3-8,10,15H,9,11-12H2,1-2H3 |
InChIキー |
KNFZBBMICVLDMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
正規SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)OCC(=O)C3=CC=C(C=C3)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271136.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)










